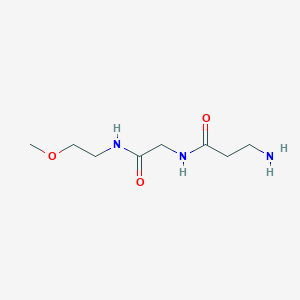
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by further functional group transformations. For instance, starting with a chlorinated and fluorinated benzene derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-3-fluoro-6-methoxybenzoate
- Methyl 2-(trifluoromethyl)benzoate
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C9H5ClF4O2 |
|---|---|
Molekulargewicht |
256.58 g/mol |
IUPAC-Name |
methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(11)3-6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
JQQCPUQXWJYPQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)

![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)


![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)




